2,2-Dibutyldecanoic acid 2,2-Dibutyldecanoic acid
Brand Name: Vulcanchem
CAS No.: 67358-58-1
VCID: VC19370662
InChI: InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

2,2-Dibutyldecanoic acid

CAS No.: 67358-58-1

Cat. No.: VC19370662

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibutyldecanoic acid - 67358-58-1

Specification

CAS No. 67358-58-1
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name 2,2-dibutyldecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20)
Standard InChI Key JUQQBXJTNZRORL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCC)(CCCC)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,2-Dimethylbutyric acid (C₆H₁₂O₂) is a methyl-branched fatty acid with a molecular weight of 116.16 g/mol and the IUPAC name 2,2-dimethylbutanoic acid. Its structure features a quaternary α-carbon adjacent to the carboxylic acid group, conferring steric hindrance that influences both reactivity and metabolic pathways . The compound exists as a clear, colorless to pale yellow liquid under standard conditions, with a density of 0.928 g/cm³ and a boiling point of 94–96°C at 5 mmHg .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point-14°C
Refractive Index1.4154
Flash Point80°C
Purity (Commercial)≥96%

Pharmacological Applications and Mechanisms

Comparative Efficacy in Preclinical Models

In phenotypic assays, 2,2-dimethylbutyric acid outperforms linear-chain analogs (e.g., 2-propylpentanoic acid) by achieving a 62% reduction in P-CoA at 10 μM . Its methyl ester prodrug variant (methyl 2,2-dimethylbutanoate) shows enhanced bioavailability, rapidly hydrolyzing to the active acid form in hepatocytes .

SectorUse CaseKey Benefit
PharmaceuticalsProdrug for nitrogen scavengersMetabolic stability
Coatings/AdhesivesCo-solvent in epoxy formulationsLow volatility, high solvency
Chemical ResearchReference standard for kinetic studiesReproducible reaction metrics

Metabolic and Toxicological Profiles

Absorption and Distribution

In vivo studies indicate rapid gastrointestinal absorption, with peak plasma concentrations occurring within 1–2 hours. The compound’s logP value of 1.2 facilitates blood-brain barrier penetration, though clinical neuotoxicity studies remain ongoing .

Excretion Pathways

Over 90% of ingested 2,2-dimethylbutyric acid undergoes renal excretion as unconjugated acid, while <5% conjugates with glucuronic acid. No cytochrome P450-mediated metabolism has been observed, reducing drug-drug interaction risks .

Emerging Research Directions

Gene Regulation Effects

Preliminary data suggest that 2,2-dimethylbutyric acid modulates histone deacetylase (HDAC) activity in hepatic cells, potentially upregulating urea cycle enzymes like carbamoyl phosphate synthetase I . This epigenetic mechanism could broaden its application to hyperammonemia management.

Biodegradation and Environmental Impact

While the compound resists microbial degradation in aerobic conditions, anaerobic sludge studies show 78% mineralization over 28 days via reductive dealkylation pathways . Environmental monitoring guidelines recommend wastewater treatment thresholds of <50 ppb to prevent aquatic toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator